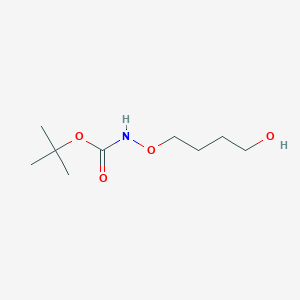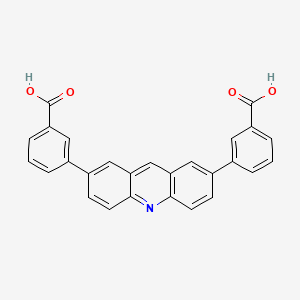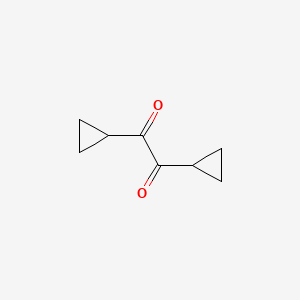
Dicyclopropylethanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclopropylethanedione is an organic compound with the molecular formula C8H10O2 . It is characterized by the presence of two cyclopropyl groups attached to a diketone structure. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with cyclopropylcarbinol or cyclopropylmethanol as starting materials.
Reaction Conditions: The key steps involve oxidation reactions, where cyclopropylcarbinol is oxidized to cyclopropylcarboxylic acid, followed by further oxidation to form this compound.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes the use of catalysts and controlled reaction environments to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Cyclopropylcarboxylic acid derivatives.
Reduction Products: Cyclopropylmethanol and other reduced forms.
Substitution Products: Derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Dicyclopropylethanedione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which dicyclopropylethanedione exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes and influence their activity. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Dicyclopropylethanedione is unique due to its diketone structure and cyclopropyl groups. Similar compounds include:
Cyclopropylcarboxylic Acid: Similar diketone structure but lacks the second cyclopropyl group.
Cyclopropylmethanol: Related structure with a single cyclopropyl group and a hydroxyl group.
These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
15940-88-2 |
|---|---|
Fórmula molecular |
C8H10O2 |
Peso molecular |
138.16 g/mol |
Nombre IUPAC |
1,2-dicyclopropylethane-1,2-dione |
InChI |
InChI=1S/C8H10O2/c9-7(5-1-2-5)8(10)6-3-4-6/h5-6H,1-4H2 |
Clave InChI |
UKHLNGHTXWIWGW-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)C(=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl] ethanethioate](/img/structure/B15342823.png)
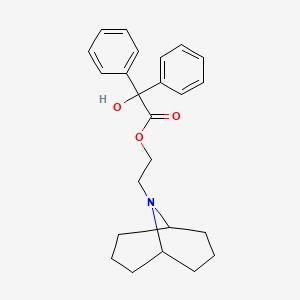
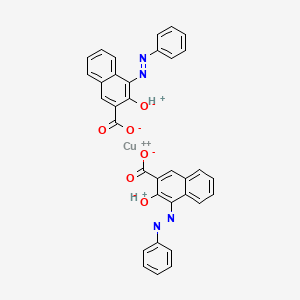
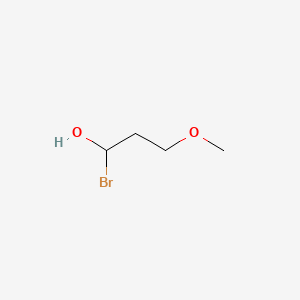
![5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B15342852.png)



![N-[2-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]-N-benzylcarbamate](/img/structure/B15342866.png)
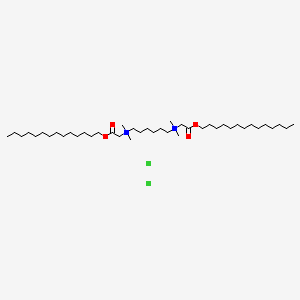

![4-methyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B15342878.png)
